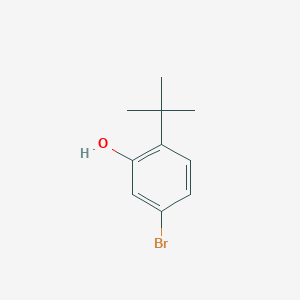
5-Bromo-2-tert-butylphenol
Descripción general
Descripción
5-Bromo-2-tert-butylphenol is a brominated phenolic compound with a tert-butyl group attached to the benzene ring. It is a chemical intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties. The presence of the bromine atom and the tert-butyl group on the phenol structure can significantly influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of related brominated and tert-butyl substituted phenolic compounds has been reported in several studies. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides a versatile synthesis method for related compounds . Another study reports the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, which is synthesized from 2-(tert-butyl)phenol and further brominated to achieve the desired product . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Bromo-2-tert-butylphenol.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-tert-butylphenol has been investigated using various spectroscopic and computational methods. For example, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole included FT-IR, NMR, and computational studies to determine the optimized molecular structure and vibrational frequencies . Similarly, the crystal structure of a Schiff base compound related to 5-Bromo-2-tert-butylphenol was determined by X-ray single-crystal diffraction, and the molecular geometry was compared with DFT calculations . These studies provide insights into the molecular structure and electronic properties of brominated and tert-butyl substituted phenolic compounds.
Chemical Reactions Analysis
The reactivity of brominated phenolic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of a terminating comonomer demonstrates the reactivity of brominated phenols in polymer synthesis . Additionally, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves a cyclization reaction, showcasing the potential for brominated phenols to undergo ring-forming reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and tert-butyl substituted phenolic compounds are influenced by their molecular structure. The presence of the bromine atom and the bulky tert-butyl group can affect properties such as solubility, boiling point, and melting point. The antimicrobial properties of related compounds have been studied, indicating that these molecules can have biological activity . Additionally, the electronic properties, such as HOMO-LUMO gap and hyperpolarizability, have been analyzed, suggesting potential applications in nonlinear optics (NLO) . These properties are crucial for the application of 5-Bromo-2-tert-butylphenol in various fields, including materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Polymerization Applications
5-Bromo-2-tert-butylphenol has been utilized in the field of polymer science. Specifically, its derivatives, such as 4-bromo-2,6-di-tert-butylphenol, have been used in phase transfer catalyzed (PTC) polymerization. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with varying molecular weights depending on the molar ratios and polymerization conditions used (Wang & Percec, 1991).
Radical Chemistry and Reactivity
In the field of radical chemistry, derivatives of 5-Bromo-2-tert-butylphenol, such as 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, have been studied for their reactivity with other phenolic compounds. This research is crucial for understanding the formation of radical species and their reaction rates, which are independent of the solvent nature (Prokof’ev, Solodovnikov, Volod’kin & Ershov, 1971).
Solid-Phase Transformations
Studies have explored the solid-phase transformations of 2,4-di-tert-butylphenol and its derivatives, including 6-bromo- and 6-hydroxymetyl-substituted compounds. These transformations are significant for understanding the reactivity of these compounds in various media and their potential applications in solid-phase processes (Vol’eva, Belostotskaya, Karmilov, Komissaroya & Ershov, 1996).
Electrochemical Reactivity
Research has been conducted on the electrochemical reactivity of bulky phenols, including derivatives of 5-Bromo-2-tert-butylphenol. These studies evaluate their reactivities with superoxide anion radical (O2 -), using methods like cyclic voltammetry and square wave voltametry. Understanding the radical quenching properties of these compounds is important for their potential applications in antioxidant and electrochemical fields (Zabik, Anwar, Ziu & Martic-Milne, 2019).
Synthesis of Derivatives
Research on the synthesis of derivatives of 5-Bromo-2-tert-butylphenol has been explored. For instance, studies on synthesizing 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol have been conducted, providing insight into optimal conditions and methodologies for such synthesis processes (Longchao, 2013).
Propiedades
IUPAC Name |
5-bromo-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVASYFONLONAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438236 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-tert-butylphenol | |
CAS RN |
30715-50-5 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



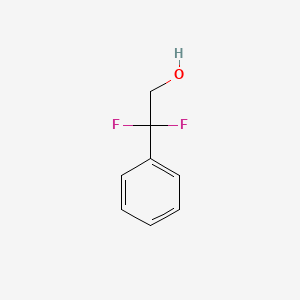




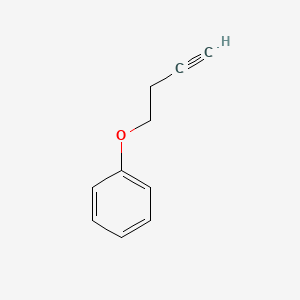
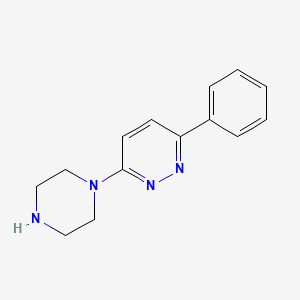
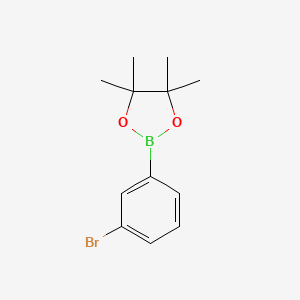


![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)